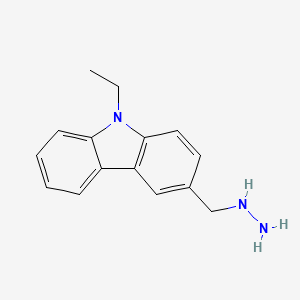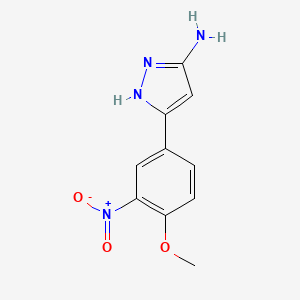
5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine typically involves the nitration of pyrazole derivatives. One common method starts with the nitration of pyrazole using mixed acid (a combination of nitric acid and sulfuric acid) to produce 4-nitropyrazole . This is followed by the introduction of a methoxy group through a substitution reaction. The final step involves the amination of the nitro group to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method involves the continuous nitration of pyrazole, followed by quenching, neutralization, extraction, and separation . The continuous-flow process offers advantages such as higher yield, purity, and productivity compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-3-nitrophenyl)acetic acid: Similar in structure but with an acetic acid group instead of a pyrazole ring.
4-Methoxy-3-nitroacetophenone: Contains a methoxy and nitro group on a phenyl ring, similar to the target compound.
Uniqueness
5-(4-Methoxy-3-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both a pyrazole ring and a methoxy-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10N4O3 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
5-(4-methoxy-3-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O3/c1-17-9-3-2-6(4-8(9)14(15)16)7-5-10(11)13-12-7/h2-5H,1H3,(H3,11,12,13) |
Clave InChI |
HQIRLWXGGJBYDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)
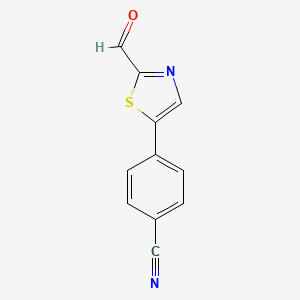
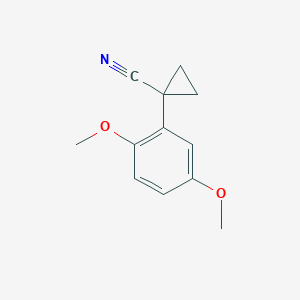


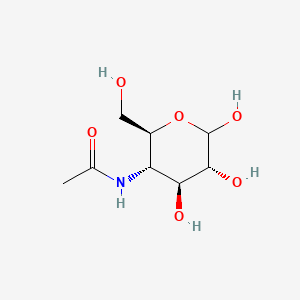
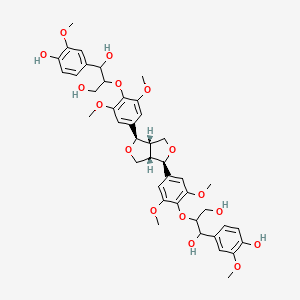
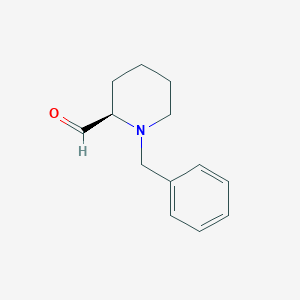
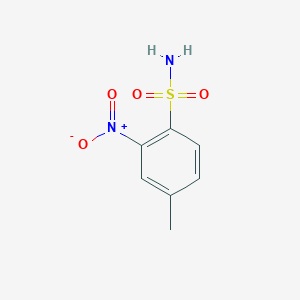
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438317.png)
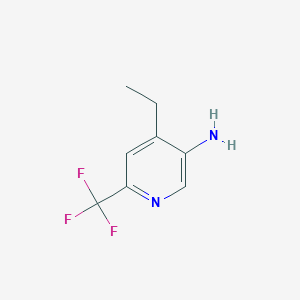
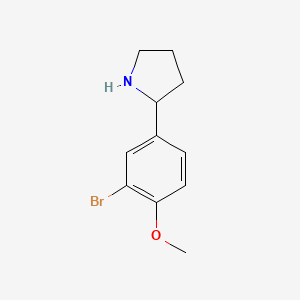
![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)
